

LAS191954: A Potent and Selective PI3Kδ Inhibitor for Advanced Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LAS191954 is a potent, selective, and orally available inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). The PI3K δ signaling pathway plays a critical role in the activation, differentiation, and function of various immune cells, making it a key target for therapeutic intervention in a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of **LAS191954** as a valuable tool for immunology research, detailing its mechanism of action, experimental protocols for its use in vitro and in vivo, and its selectivity profile.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

The PI3K family of lipid kinases are crucial intracellular signaling molecules. The class I PI3Ks, which include the p110 δ isoform, phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt. The activation of the PI3K/Akt signaling cascade is central to a multitude of cellular processes in the immune system, including cell proliferation, survival, and differentiation.



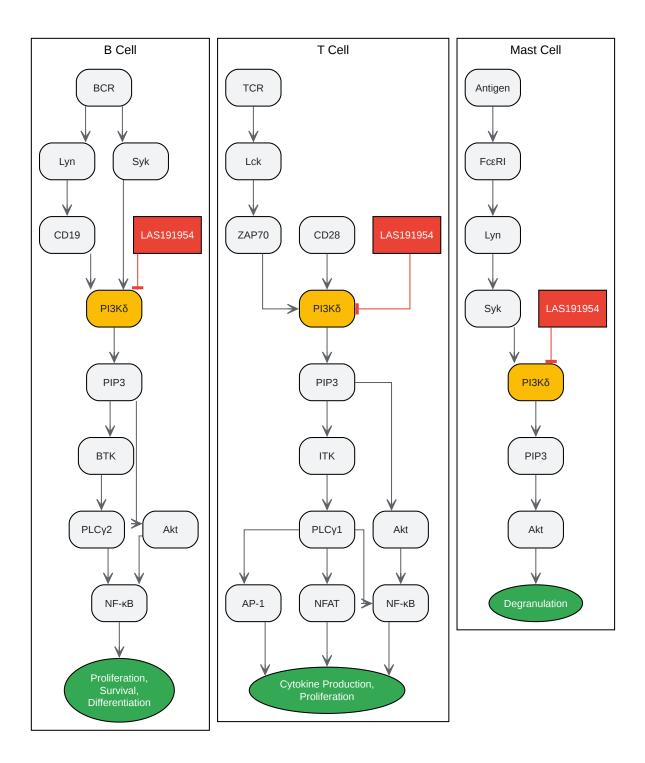




PI3K δ is predominantly expressed in hematopoietic cells and is a key regulator of immune function. In B cells, PI3K δ is essential for B cell receptor (BCR) signaling, leading to their activation and subsequent antibody production. In T cells, PI3K δ is involved in T cell receptor (TCR) signaling, promoting their proliferation and cytokine secretion. Mast cells also rely on PI3K δ for their activation and degranulation in response to allergens. By selectively inhibiting PI3K δ , **LAS191954** offers a targeted approach to modulate these immune responses.

Below is a diagram illustrating the central role of PI3K δ in the signaling pathways of key immune cells.





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Caption: PI3K δ signaling in immune cells.



Data Presentation: Potency and Selectivity of LAS191954

The efficacy and specificity of a chemical probe are paramount for its utility in research. **LAS191954** exhibits high potency against PI3K δ with excellent selectivity over other PI3K isoforms and a broader panel of kinases.

Table 1: In Vitro Potency of LAS191954

Target	Assay Type	Cell Line/System	IC50 (nM)
ΡΙ3Κδ	Biochemical	Recombinant enzyme	2.6
ΡΙ3Κδ	Cellular (p-Akt)	Human PBMC	4.6
ΡΙ3Κδ	Cellular (p-Akt)	Human Whole Blood	47

Table 2: Selectivity of LAS191954 against other PI3K Isoforms

PI3K Isoform	IC50 (nM)	Fold Selectivity vs. Pl3Kδ
ΡΙ3Κα	>10,000	>3846
РІЗКβ	490	188
РІЗКу	260	100

Table 3: In Vivo Efficacy of LAS191954

Animal Model	Species	Endpoint	ID50 (mg/kg)
Ovalbumin-induced airway eosinophilia	Brown Norway Rat	Eosinophil count in BALF	0.16 (b.i.d.)
Concanavalin A- induced IL-2 production	Rat	Serum IL-2 levels	0.13 (p.o.)



Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide step-by-step protocols for key in vitro and in vivo experiments to assess the immunological effects of **LAS191954**.

In Vitro B Cell Activation Assay

This protocol details a method to assess the effect of **LAS191954** on B cell activation by measuring the expression of the early activation marker CD69.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
- Anti-human IgD antibody (for B cell receptor cross-linking)
- Anti-human CD19 antibody (for B cell identification)
- Anti-human CD69 antibody (for activation marker staining)
- LAS191954 (dissolved in DMSO)
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
- 96-well U-bottom plates
- Flow cytometer

Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
- Seed 100 μL of the cell suspension into each well of a 96-well plate.



- Prepare serial dilutions of **LAS191954** in complete RPMI-1640 medium. Add 50 μ L of the **LAS191954** dilutions or vehicle (DMSO) to the respective wells.
- Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
- Prepare a solution of anti-human IgD antibody in complete RPMI-1640 medium. Add 50 μL of the antibody solution to the wells to a final concentration of 10 μg/mL to stimulate B cell activation. For unstimulated controls, add 50 μL of medium.
- Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
- After incubation, harvest the cells and wash them with FACS buffer.
- Stain the cells with fluorescently labeled anti-human CD19 and anti-human CD69 antibodies for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
- Analyze the percentage of CD69-positive cells within the CD19-positive B cell population.
- Calculate the IC50 value of LAS191954 by plotting the percentage of inhibition against the log concentration of the compound.



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Caption: B Cell Activation Assay Workflow.

In Vivo Ovalbumin-Induced Airway Inflammation Model in Brown Norway Rats



This model is used to evaluate the anti-inflammatory effects of **LAS191954** in an allergic asthma-like condition.

Materials:

- Male Brown Norway rats (6-8 weeks old)
- Ovalbumin (OVA)
- Aluminum hydroxide (Al(OH)3) as an adjuvant
- Sterile saline
- LAS191954 formulation for oral administration
- Vehicle control for LAS191954
- · Nebulizer for aerosol challenge
- Equipment for bronchoalveolar lavage (BAL)
- Reagents for cell counting and differential analysis (e.g., Wright-Giemsa stain)

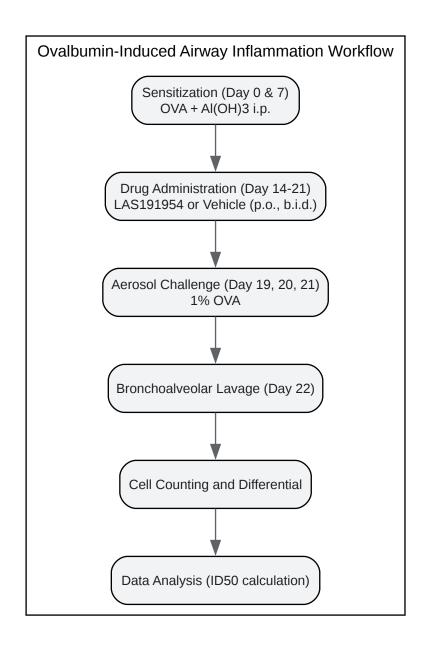
Procedure:

- · Sensitization:
 - On day 0 and day 7, sensitize the rats by intraperitoneal injection of 1 mg OVA and 100 mg Al(OH)3 in 1 mL of sterile saline.
- Drug Administration:
 - From day 14 to day 21, administer LAS191954 or vehicle orally twice daily (b.i.d.).
- Aerosol Challenge:
 - On days 19, 20, and 21, challenge the rats with an aerosol of 1% OVA in saline for 20 minutes using a nebulizer. The drug is administered 1 hour before and 6 hours after each challenge.



- Bronchoalveolar Lavage (BAL):
 - On day 22 (24 hours after the final challenge), anesthetize the rats and perform a BAL by instilling and retrieving sterile saline from the lungs.
- Cell Analysis:
 - Centrifuge the BAL fluid to pellet the cells.
 - Resuspend the cell pellet and determine the total cell count using a hemocytometer.
 - Prepare cytospin slides and stain with Wright-Giemsa stain for differential cell counting to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.
- Data Analysis:
 - Calculate the total number of each cell type in the BAL fluid.
 - Compare the cell counts between the vehicle-treated and LAS191954-treated groups to determine the percentage of inhibition.
 - Calculate the ID50 value of LAS191954.





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Caption: OVA-Induced Airway Inflammation Workflow.

In Vivo Concanavalin A-Induced IL-2 Production Model in Rats

This model assesses the effect of **LAS191954** on T-cell activation in vivo by measuring the production of Interleukin-2 (IL-2).

Materials:



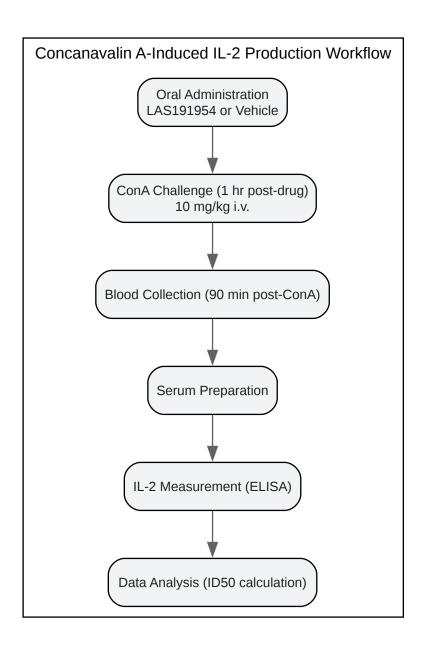
- Male rats (e.g., Sprague-Dawley, 200-250 g)
- Concanavalin A (ConA)
- Sterile saline
- LAS191954 formulation for oral administration
- Vehicle control for LAS191954
- Equipment for intravenous injection and blood collection
- ELISA kit for rat IL-2

Procedure:

- Drug Administration:
 - Administer LAS191954 or vehicle orally to the rats.
- ConA Challenge:
 - o One hour after drug administration, inject ConA intravenously at a dose of 10 mg/kg.
- Blood Collection:
 - Ninety minutes after the ConA injection, collect blood samples via cardiac puncture or from the tail vein.
- Serum Preparation:
 - Allow the blood to clot and then centrifuge to separate the serum.
- IL-2 Measurement:
 - Measure the concentration of IL-2 in the serum samples using a rat IL-2 ELISA kit according to the manufacturer's instructions.
- Data Analysis:



- Compare the serum IL-2 levels between the vehicle-treated and LAS191954-treated groups to determine the percentage of inhibition.
- o Calculate the ID50 value of LAS191954.



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Caption: ConA-Induced IL-2 Production Workflow.

Conclusion



LAS191954 is a highly potent and selective PI3K δ inhibitor that serves as an invaluable tool for immunology research. Its well-defined mechanism of action, coupled with its demonstrated efficacy in relevant in vitro and in vivo models of inflammation, makes it an excellent probe for dissecting the role of PI3K δ in various immune processes. This guide provides the necessary technical information and detailed protocols to facilitate the use of **LAS191954** in investigating the complexities of the immune system and in the development of novel therapeutic strategies for immune-mediated diseases.

 To cite this document: BenchChem. [LAS191954: A Potent and Selective PI3Kδ Inhibitor for Advanced Immunology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608471#las191954-as-a-tool-for-immunology-research]

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